4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- It is also known by other names, including 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one and hydroxydihydromaltol .

- Structurally, it belongs to the class of compounds known as pyranones . These compounds often exhibit a caramel-like aroma.

- Unlike maltol (a related compound with a caramel-like odor), This compound has better water solubility and a more pronounced “sweet” taste.

- It is commonly found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts .

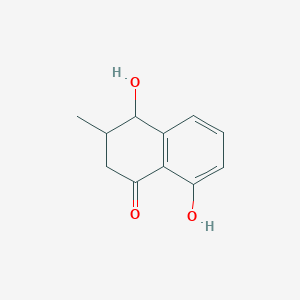

4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one: is a chemical compound with the molecular formula and a molecular weight of .

Métodos De Preparación

- The synthesis of 4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one involves the reaction of glucose and pyridine in ethanol under an argon atmosphere.

- After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and the γ-pyranone is extracted using ethyl acetate.

- Purification is achieved through column chromatography (using silica gel) and high-vacuum distillation.

- The final product is obtained by recrystallization from hexane . The synthetic route is depicted in Figure 1 .

!Synthetic Route Figure 1: Synthetic route for this compound

Análisis De Reacciones Químicas

- Common reagents and conditions depend on the specific reaction type. For example:

Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert it to corresponding carboxylic acids.

Reduction: Reduction with sodium borohydride (NaBH) yields the corresponding diol.

Substitution: It can undergo nucleophilic substitution reactions.

- Major products formed depend on the specific reaction conditions.

4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one: can undergo various reactions, including oxidation, reduction, and substitution.

Aplicaciones Científicas De Investigación

- It has been approved as a food coloring agent in several countries due to consumer concerns about potential adverse effects of synthetic dyes.

- Beyond food applications, it may have other uses in chemistry, biology, medicine, and industry.

4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one: serves as a natural alternative to synthetic colorants.

Mecanismo De Acción

- The exact mechanism by which this compound exerts its effects is not fully elucidated.

- It may interact with specific molecular targets or pathways, but further research is needed to understand its mode of action.

Comparación Con Compuestos Similares

- While I couldn’t find direct comparisons, its unique properties (such as improved water solubility and pronounced sweetness) distinguish it from other related compounds.

Propiedades

IUPAC Name |

4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNHTWYVBHLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C1O)C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)

![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)

![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)